molecular formula C13H10O3 B8488620 2-Hydroxy-5-phenoxybenzaldehyde

2-Hydroxy-5-phenoxybenzaldehyde

Cat. No.: B8488620
M. Wt: 214.22 g/mol
InChI Key: QJPGNXTVPKAIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-phenoxybenzaldehyde is a benzaldehyde derivative featuring a hydroxyl group at the 2-position and a phenoxy substituent at the 5-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups (aldehyde and hydroxyl) and the electron-donating phenoxy group, which modulates electronic and steric properties.

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-hydroxy-5-phenoxybenzaldehyde

InChI

InChI=1S/C13H10O3/c14-9-10-8-12(6-7-13(10)15)16-11-4-2-1-3-5-11/h1-9,15H

InChI Key

QJPGNXTVPKAIOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent at the 5-position critically influences the compound’s reactivity and interactions:

  • This contrasts with the electron-donating phenoxy group (–O–Ph) in the target compound, which activates the aromatic ring toward electrophilic substitution .
  • 5-Fluoro-2-hydroxybenzaldehyde (): The fluorine atom at the 5-position is electron-withdrawing, deactivating the ring and reducing electrophilic reactivity. This contrasts with phenoxy’s electron-donating nature, which may favor reactions like formylation or condensation .
  • 2-Hydroxy-5-methoxybenzaldehyde (): Methoxy (–OCH₃) is a stronger electron donor than phenoxy, increasing ring activation. However, phenoxy’s bulkiness may introduce steric hindrance absent in methoxy derivatives .

Physical and Chemical Properties

Key differences in molecular weight, solubility, and stability:

Compound Substituent (Position) Molecular Weight Hydrogen Bond Donors/Acceptors Solubility Trends
2-Hydroxy-5-phenoxybenzaldehyde Phenoxy (5) ~228.23* 1 donor, 3 acceptors Low polarity solvents†
5-Fluoro-2-hydroxybenzaldehyde Fluoro (5) 140.11 1 donor, 3 acceptors Moderate aqueous solubility
2-Hydroxy-5-methylisophthalaldehyde () Methyl (5), dual aldehyde 178.18 1 donor, 4 acceptors Polar aprotic solvents

*Calculated based on molecular formula C₁₃H₁₀O₃. †Inferred from phenoxy’s lipophilic nature .

  • Reactivity: Phenoxy-substituted benzaldehydes are expected to undergo electrophilic substitution (e.g., nitration) more readily than fluoro derivatives due to ring activation. Methoxy analogs () may exhibit even higher reactivity .
  • Stability : Fluorinated derivatives () show enhanced metabolic stability and resistance to oxidation compared to hydroxyl- or methoxy-substituted compounds .

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